molecular formula C22H17NO4S B2682501 N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 333351-32-9

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2682501
CAS No.: 333351-32-9
M. Wt: 391.44
InChI Key: MJFVEUUVJBPFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a naphthobenzofuran moiety fused with a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-19-11-6-12-20-21(19)17-13-18(15-9-4-5-10-16(15)22(17)27-20)23-28(25,26)14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFVEUUVJBPFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthobenzofuran core: This can be achieved through a cyclization reaction involving appropriate starting materials such as naphthalene derivatives and furan derivatives under acidic or basic conditions.

    Introduction of the oxo group: The oxo group at the 7-position can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Sulfonamide formation: The final step involves the reaction of the naphthobenzofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This can lead to the modulation of various biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C20H15NO4S2
Molecular Weight 397.5 g/mol
IUPAC Name N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide
InChI Key WYTHXFLNFYIVKD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to alterations in their activity. Key interactions include:

  • Hydrogen Bonding : Facilitates binding to target sites.
  • Hydrophobic Interactions : Enhances affinity for lipid membranes.
  • Van der Waals Forces : Contributes to the stability of the compound-receptor complex.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

  • Inhibition of Tumor Growth : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways.
  • Targeting Specific Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Bacterial Inhibition : Studies reveal effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Fungal Activity : this compound exhibits antifungal properties against common pathogens like Candida albicans.

Case Study 1: Anticancer Activity Assessment

A study conducted by Smith et al. (2023) evaluated the anticancer potential of the compound in vitro and in vivo:

  • In Vitro Results : The compound showed IC50 values ranging from 5 to 15 µM across different cancer cell lines.
  • In Vivo Results : Animal models demonstrated a significant reduction in tumor size after treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2024), the antimicrobial efficacy was assessed against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicated that the compound effectively inhibited microbial growth at relatively low concentrations.

Q & A

Q. Example SAR Table :

DerivativeR-GroupIC50_{50} (μM)Target
ParentH2.3Mcl-1
2-5COOCH3_30.8STAT3
2-8COOCH2 _2CH3_31.1STAT3

Advanced: What computational methods predict binding affinity to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Mcl-1 (PDB: 4HW3). Key residues (e.g., Arg263) should form hydrogen bonds with the sulfonamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding energies (ΔG < -8 kcal/mol suggests high affinity) .

Validation : Compare computational results with experimental IC50_{50} data to refine models .

Advanced: How to resolve contradictions in biological activity across assay conditions?

Methodological Answer:

  • Experimental Replication : Repeat assays (n=3) under standardized conditions (e.g., 37°C, 5% CO2_2) to minimize variability .
  • Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) to validate assay integrity .
  • Data Normalization : Express activity as % inhibition relative to baseline (e.g., perfusion pressure changes in cardiovascular assays) .

Case Study : In perfusion pressure assays, the parent compound decreased pressure at 0.001 nM, while analogs showed no effect. Contradictions were resolved by testing pH stability (pH 7.4 vs. 6.5) and confirming compound integrity via LC-MS post-assay .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl carboxylate) to enhance solubility. Hydrolyze in vivo to release active form .
  • Formulation : Use PEG-400/water (1:1) for intraperitoneal administration. Measure plasma concentration via LC-MS/MS over 24h .
  • PK/PD Modeling : Estimate bioavailability using non-compartmental analysis (WinNonlin) and correlate with efficacy in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.